molecular formula C5H10N2O3 B8386093 5-Oxo-5-hydrazinopentanoic acid

5-Oxo-5-hydrazinopentanoic acid

Cat. No.: B8386093
M. Wt: 146.14 g/mol
InChI Key: CSEAKGXTWOWTOQ-UHFFFAOYSA-N
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Description

5-Oxo-5-hydrazinopentanoic acid is a pentanoic acid derivative characterized by a ketone (oxo) group at the 5th carbon and a hydrazine substituent at the same position. It is synthesized via refluxing 5-oxopentanoic acid with hydrazine hydrate, diethylene glycol (DEG), and potassium hydroxide, followed by acidification and extraction .

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

5-hydrazinyl-5-oxopentanoic acid

InChI

InChI=1S/C5H10N2O3/c6-7-4(8)2-1-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10)

InChI Key

CSEAKGXTWOWTOQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NN)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Hydrazine Derivatives

  • 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid (CAS 53225-56-2) Structure: Contains a 4-chlorobenzoyl group attached to the hydrazine moiety. Properties: The electron-withdrawing chlorine enhances acidity and stabilizes the hydrazine group. Applications: Used in targeted drug delivery due to its ability to form stable hydrazone linkages . Formula: C₁₂H₁₃ClN₂O₄; MW: 308.70 g/mol.

Ester and Carbamate Derivatives

  • 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Structure: Features a carbamate (tert-butoxycarbonyl) group and a hydroxyl substituent. Properties: Lower reactivity compared to hydrazine derivatives; requires precautions against inhalation and skin contact . Formula: C₁₀H₁₉NO₅; MW: 233.26 g/mol.
  • Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate Structure: Combines an ethyl ester and a tryptanthrin-derived indoloquinazolin group. Formula: C₂₂H₂₀N₄O₅; MW: 420.42 g/mol.

Aromatic Substituted Derivatives

  • 4-Oxo-5-phenylpentanoic acid (CAS 3183-15-1) Structure: Phenyl group at the 4th carbon. Properties: Increased lipophilicity enhances membrane permeability, useful in prodrug design . Formula: C₁₁H₁₂O₃; MW: 192.21 g/mol.
  • 5-(4-Methoxy-3,5-dimethyl-phenyl)-5-oxo-pentanoic acid (CAS 109025-26-5) Structure: Methoxy and dimethyl substituents on the aromatic ring. Properties: Improved metabolic stability due to steric and electronic effects . Formula: C₁₄H₁₈O₄; MW: 250.29 g/mol.

Heterocyclic and Piperazinyl Derivatives

  • 5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid Structure: Piperazine ring with a benzyl-protected ester. Properties: Enhanced solubility in polar solvents; used in peptide mimetics . Formula: C₁₇H₂₂N₂O₆; MW: 354.37 g/mol.
  • 5-Cyclopentyl-5-oxovaleric acid (CAS 56020-69-0)

    • Structure : Cyclopentyl group introduces steric bulk.
    • Properties : Alters conformational flexibility, impacting receptor binding .
    • Formula : C₁₀H₁₆O₃; MW : 184.23 g/mol.

Hydroxy and Keto Derivatives

  • 5-HYDROXY-3-OXOPENTANOIC ACID Structure: Hydroxyl at C5 and ketone at C3. Formula: C₅H₈O₄; MW: 132.11 g/mol.
  • 5-Oxooctanoic acid Structure: Extended 8-carbon chain with a ketone at C4. Properties: Higher hydrophobicity compared to pentanoic acid derivatives . Formula: C₈H₁₄O₃; MW: 158.20 g/mol.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Formula MW (g/mol) Key Functional Groups References
5-Oxo-5-hydrazinopentanoic acid C₅H₁₀N₂O₃ 146.14 Hydrazine, ketone
5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxo C₁₂H₁₃ClN₂O₄ 308.70 Chlorobenzoyl, hydrazine
4-Oxo-5-phenylpentanoic acid C₁₁H₁₂O₃ 192.21 Phenyl, ketone
5-HYDROXY-3-OXOPENTANOIC ACID C₅H₈O₄ 132.11 Hydroxyl, ketone

Research Findings and Trends

  • Hydrazine Derivatives : Valued for their versatility in forming stable conjugates, particularly in antibody-drug conjugates (ADCs) .
  • Aromatic Substitutions : Improve pharmacokinetic properties, such as bioavailability and target affinity .
  • Heterocyclic Modifications : Enhance solubility and enable interactions with biological targets (e.g., piperazinyl derivatives in protease inhibition) .

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